molecular formula C10H12O2S B3196061 Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate CAS No. 950604-72-5

Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate

Cat. No.: B3196061
CAS No.: 950604-72-5
M. Wt: 196.27 g/mol
InChI Key: GYEWUZCHTVZLNV-UHFFFAOYSA-N
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Description

Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate is an organic compound with the molecular formula C10H12O2S It is a cyclopropane derivative containing a thiophene ring, which is a five-membered aromatic ring with one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable thiophene derivative. One common method is the reaction of thiophene-2-carboxylic acid with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens, nitrating agents, sulfuric acid as catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and thiophene moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(thiophen-2-yl)cyclopropanecarboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(furan-2-yl)cyclopropanecarboxylate: Contains a furan ring instead of a thiophene ring, leading to different chemical reactivity and biological activity.

    Ethyl 1-(pyridin-2-yl)cyclopropanecarboxylate: Contains a pyridine ring, which can interact differently with biological targets due to the presence of a nitrogen atom.

    Ethyl 1-(benzene-2-yl)cyclopropanecarboxylate: Contains a benzene ring, which lacks the heteroatom present in thiophene, furan, or pyridine rings, resulting in different chemical and biological properties.

The uniqueness of this compound lies in the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic and steric properties, influencing its reactivity and interactions in various applications.

Properties

IUPAC Name

ethyl 1-thiophen-2-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-2-12-9(11)10(5-6-10)8-4-3-7-13-8/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEWUZCHTVZLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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